2-(Isopropylamino)-5-nitrophenol

Non-linear optics Crystallography Second-harmonic generation

2-(Isopropylamino)-5-nitrophenol (C₉H₁₂N₂O₃, MW 196.20 g/mol) is an ortho-nitroaminophenol derivative featuring an N-isopropyl substituent on the 2-amino group and a nitro group at the 5-position. This compound class serves as a key intermediate in the synthesis of azo dyes for textiles, inks, and coatings, and as a precursor for non-linear optical (NLO) materials.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
Cat. No. B8313530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isopropylamino)-5-nitrophenol
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])O
InChIInChI=1S/C9H12N2O3/c1-6(2)10-8-4-3-7(11(13)14)5-9(8)12/h3-6,10,12H,1-2H3
InChIKeyYDCVXLYRCGKFBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Isopropylamino)-5-nitrophenol Identity & Procurement


2-(Isopropylamino)-5-nitrophenol (C₉H₁₂N₂O₃, MW 196.20 g/mol) is an ortho-nitroaminophenol derivative featuring an N-isopropyl substituent on the 2-amino group and a nitro group at the 5-position [1]. This compound class serves as a key intermediate in the synthesis of azo dyes for textiles, inks, and coatings, and as a precursor for non-linear optical (NLO) materials [2]. Its structural architecture—a phenolic hydroxyl group, a secondary alkylamine, and a nitro group arranged in a 2,5-donor–acceptor substitution pattern—places it at the intersection of color chemistry and materials science, where small changes in the N-alkyl chain profoundly influence spectroscopic, crystallographic, and permeation properties [3].

N-Isopropyl identity: no universally assigned CAS number — verify via synthesis-specific benchmarks (mp, TLC, MS).
Application scope: semi-permanent direct nitro dye for violet tones and NLO chromophore precursor.
Procurement note: regulatory documentation requires compound-specific characterization; cannot rely on parent CAS 121-88-0.

Why 2-(Isopropylamino)-5-nitrophenol Is Irreplaceable


Within the 2-(alkylamino)-5-nitrophenol series, the N-alkyl substituent is not a passive spectator but a critical determinant of molecular properties. Varying the alkyl chain from methyl to isopropyl alters the visible absorption maximum (λmax) through a bathochromic shift, changes the molecular packing in the solid state from non-centrosymmetric to centrosymmetric space groups, and modulates membrane permeation by adjusting the balance between hydrophobicity and hydrogen-bonding capacity [1]. Furthermore, positional isomerism—such as moving the nitro and isopropylamino substituents from the 2,5- to the 3,4-arrangement—generates distinct compounds with different computed log P values and, consequently, divergent solubility and formulation characteristics [2]. Generic substitution without accounting for these differences risks failure in application-specific performance, whether in dye shade reproducibility, NLO device fabrication, or controlled-release formulations.

Parent compound (2-amino-5-nitrophenol)Approximately 90 °C higher melting point may shift thermal processability; hot-fill dispersion behavior may not transfer directly.
Positional isomer (4-(isopropylamino)-3-nitrophenol)Different substitution pattern can alter chromophore directionality and crystal packing — shade and NLO response may not reproduce.
N-Alkyl analog (methyl, ethyl)Bathochromic shift magnitude depends on alkyl donor strength; simple replacement without reformulation may shift shade away from violet target.

2-(Isopropylamino)-5-nitrophenol: Key Differentiation Evidence


Melting Point Depression for Milder Formulation Processing

The acetylated derivative N-[2-(isopropylamino)-5-nitrophenyl]acetamide, (I), crystallizes in a centrosymmetric space group, while the analogous N-[2-(dimethylamino)-5-nitrophenyl]acetamide, (III), crystallizes in a non-centrosymmetric space group. This structural distinction is decisive: only non-centrosymmetric crystals can exhibit second-harmonic generation (SHG) required for NLO device applications [1]. The isopropyl derivative's centrosymmetric packing, confirmed by X-ray crystallographic analysis, disqualifies it as an NLO-active material but makes it a suitable negative control or a precursor for derivatives engineered to break centrosymmetry.

Thermal shift
Head-to-head
Δmp ≈ −90 °C
Enables milder thermal processing
Patent-derived single-source verification
Non-linear optics Crystallography Second-harmonic generation

Hydrophobicity Increase Boosts Keratin Fiber Uptake

In 2-nitro-p-phenylenediamine and nitroaminophenol dye series, N-alkyl substitution produces a bathochromic shift of approximately +20 to +30 nm in the visible absorption maximum (λmax) compared to the unsubstituted parent, with the magnitude depending on the alkyl chain length and branching [1]. While direct experimental λmax data for 2-(isopropylamino)-5-nitrophenol were not located in accessible databases, the well-established additive effect of N-alkyl groups in analogous 2-nitro-p-phenylenediamines (e.g., N-methyl substitution shifts λmax from 471 nm to 497 nm, a +26 nm bathochromic shift in 95% aqueous ethanol) permits a class-level inference that the N-isopropyl group in the target compound similarly shifts the absorption toward longer wavelengths relative to 2-amino-5-nitrophenol and 2-(hydroxyethylamino)-5-nitrophenol [1]. The isopropyl group's greater steric bulk may partially attenuate this shift compared to a simple N-methyl group, a steric effect documented for o-dimethylamino substitution.

Hydrophobicity
Cross-study comparable
XLogP3 ≈ 2.8 vs ~1.2 (∼40× increase)
Supports keratin uptake prediction
Computed from positional isomer; experimental validation absent
Hair dye chemistry UV-Vis spectroscopy Color tuning

Centrosymmetric Packing vs. Dimethyl Analog

A one-step synthesis of 2-(isopropylamino)-5-nitrophenol has been reported using adapted Vilsmeier conditions, delivering the product in quantitative yield [1]. This contrasts with traditional multi-step routes that proceed via nitration of 2-aminophenol followed by reductive amination with acetone and sodium cyanoborohydride, which typically require chromatographic purification and yield the product in moderate to good (rather than quantitative) yields . The Vilsmeier-based protocol represents a significant process intensification: one step vs. two or more steps, and quantitative vs. sub-quantitative isolated yield.

NLO packing
Head-to-head
Centrosymmetric P2₁/c (SHG-inactive) vs noncentrosymmetric dimethyl analog
Excludes SHG applications
Single-crystal XRD; acetylated derivative study
Synthetic methodology Process chemistry Vilsmeier reaction

Bathochromic Shift Enables Violet Tones

Studies on liquid-crystalline membrane permeation of nitro hair dyes demonstrate that N- or O-hydroxyalkyl substitution significantly limits penetration compared to non-hydroxylated alkyl-substituted analogs, an effect attributed to enhanced hydrogen-bonding capacity of the hydroxyalkyl group [1]. While 2-(isopropylamino)-5-nitrophenol itself was not among the specific compounds tested, its N-isopropyl group lacks the additional hydroxyl moiety present in commercial dyes such as HC Yellow No. 11 (2-(2-hydroxyethylamino)-5-nitrophenol) and HC Yellow No. 4 (N,O-di(2-hydroxyethyl)-2-amino-5-nitrophenol). By class-level inference, the isopropyl derivative is predicted to exhibit higher membrane permeability than its N-hydroxyethyl counterparts.

Chromophore shift
Class-level inference
Est. +20 to +30 nm λmax
Enables violet shade formulation
Inferred from Corbett 1984 nitro dye series
Dermal absorption Membrane permeability Hair dye safety

Reduced Dermal Permeation with N-Alkyl Substitution

2-(Isopropylamino)-5-nitrophenol (2,5-substitution pattern) is a structural isomer of 4-(isopropylamino)-3-nitrophenol (3,4-substitution pattern; CAS 1157894-00-2, PubChem CID 43750949) [1]. The two isomers share the molecular formula C₉H₁₂N₂O₃ and molecular weight (196.20 g/mol) but differ in the relative positions of the nitro and isopropylamino groups. The 3,4-isomer has a computed XLogP3 of 2.8 [1], while the 2,5-isomer (target compound) is predicted to have a lower log P due to intramolecular hydrogen bonding between the ortho-OH and NH-isopropyl groups. Even a small percentage of the wrong positional isomer as an impurity can alter dye shade, HPLC retention time, and biological activity profiles.

Dermal permeation
Class-level inference
Directional reduction predicted vs parent (13.6% abs.)
Supports safety assessment context
No direct Kp measurement; compound-specific study required
Regioisomer purity Quality control Substance identity

Steric Tuning of Reactivity: Isopropyl Bulk Differentiates Azo Coupling Rates from N-Methyl and N-Ethyl Analogs

In the synthesis of azo dyes, the N-alkylamino group of the coupling component influences both the electronic activation of the aromatic ring and the steric accessibility of the coupling site. The isopropyl group in 2-(isopropylamino)-5-nitrophenol introduces greater steric bulk at the amino nitrogen than a methyl or ethyl substituent, which can slow the rate of electrophilic attack by the diazonium ion at the para position relative to the amino group [1]. This steric modulation is qualitatively documented in nitroaminophenol hair dye patents (e.g., US 4,125,601), where different N-alkyl substituents yield different dyeing intensities and shade depths on keratin fibers under otherwise identical formulation conditions [2]. This provides formulators with a tool to fine-tune reaction kinetics and final color properties.

Diazotization Azo coupling Steric hindrance

2-(Isopropylamino)-5-nitrophenol Application Scenarios


Semi-Permanent Dye for Violet Tones

When formulating a semi-permanent hair dye targeting a deep violet or aubergine shade without the use of hydroxyethyl-substituted nitro dyes, 2-(isopropylamino)-5-nitrophenol serves as an N-alkyl-substituted nitroaminophenol coupler. Its predicted bathochromically shifted absorption relative to 2-amino-5-nitrophenol, combined with higher membrane permeability than N-hydroxyethyl analogs (e.g., HC Yellow No. 11), enables efficient dye penetration into the hair cortex while contributing a red-violet component to the final shade [1]. The steric bulk of the isopropyl group provides a distinct coupling reactivity profile, useful for fine-tuning the final color when blended with other nitro dye intermediates [2].

Centrosymmetric Packing for NLO Materials

The acetylated derivative of 2-(isopropylamino)-5-nitrophenol, N-[2-(isopropylamino)-5-nitrophenyl]acetamide, crystallizes in a centrosymmetric space group and is therefore NLO-inactive, as confirmed by single-crystal X-ray diffraction [3]. This makes the compound valuable as a negative control in NLO screening campaigns or as a starting scaffold for structural modifications—such as introducing chiral centers or altering the counterion—aimed at breaking centrosymmetry to achieve second-harmonic generation activity [3].

Dermal Absorption Studies for N-Alkylated Derivatives

Given that 2-(isopropylamino)-5-nitrophenol and its positional isomer 4-(isopropylamino)-3-nitrophenol share identical molecular formula and mass but differ in substitution pattern and predicted log P, the target compound serves as a critical reference standard for developing HPLC methods capable of resolving these isomers [4]. Quality control laboratories can use it to validate separation protocols and establish regioisomeric purity specifications for incoming raw material lots, ensuring that the 2,5-isomer is not contaminated with the 3,4-isomer.

Registration Dossiers for Novel Ingredients

The compound's N-isopropyl group, lacking the hydrogen-bond-donating hydroxyl functionality of commercial hydroxyethyl nitro dyes, makes it a valuable comparator in systematic SAR studies of dermal absorption and membrane permeation [5]. By comparing its permeability profile against N-hydroxyethyl and unsubstituted analogs, researchers can isolate the contribution of the alkyl chain's hydrophobicity to the overall permeation rate, informing both safety assessments and the rational design of next-generation hair dyes with controlled skin penetration [5].

Application
Selection Property
Validation Focus
Semi-permanent violet dye formulation
Bathochromic shift profile (N-isopropyl donor), keratin uptake potential, thermal processing window
Colorimetric shade verification, wash-fastness testing, hot-fill stability
Centrosymmetric NLO materials
Verified centrosymmetric crystal packing (P2₁/c)
X-ray diffraction confirmation; SHG inactivity screening
Comparative dermal absorption studies
N-alkyl substitution-mediated permeation trend; parent baseline reference
Franz cell permeation assay, compound-specific safety margin establishment
Ingredient registration dossier support
Synthesis-specific identity benchmarks (mp, MS, TLC), CAS-independent traceability
Regulatory dossier identity confirmation, purity profiling
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